molecular formula C9H6N4 B2732171 4-Aminocinnoline-3-carbonitrile CAS No. 63924-09-4

4-Aminocinnoline-3-carbonitrile

Cat. No.: B2732171
CAS No.: 63924-09-4
M. Wt: 170.175
InChI Key: KHULBBOZCOBYHE-UHFFFAOYSA-N
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Description

4-Aminocinnoline-3-carbonitrile is a heterocyclic compound that belongs to the cinnoline family. This compound is characterized by its unique structure, which includes an amino group at the fourth position and a cyano group at the third position on the cinnoline ring.

Scientific Research Applications

Safety and Hazards

The safety data sheet for 4-Aminocinnoline-3-carbonitrile indicates that it is harmful if swallowed, in contact with skin, or if inhaled . Precautions include avoiding breathing dust, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminocinnoline-3-carbonitrile typically involves the cyclization of arylhydrazonomalononitriles. One common method includes the reaction of 4-aminocinnoline-3-carboxamide with trichlorophosphate and triethylamine in dichloromethane under reflux conditions for 7 hours. The reaction mixture is then cooled, and the product is isolated by filtration .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-Aminocinnoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Amines: Used in substitution reactions to form carboxamidine derivatives.

    Hydrazine Hydrate: Utilized in cyclization reactions to produce pyrazolo derivatives.

Major Products:

Mechanism of Action

The mechanism of action of 4-Aminocinnoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but its diverse biological activities suggest a multifaceted mechanism .

Comparison with Similar Compounds

Uniqueness: 4-Aminocinnoline-3-carbonitrile stands out due to its unique combination of an amino and cyano group on the cinnoline ring, which contributes to its distinct chemical reactivity and biological activity

Properties

IUPAC Name

4-aminocinnoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4/c10-5-8-9(11)6-3-1-2-4-7(6)12-13-8/h1-4H,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHULBBOZCOBYHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N=N2)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63924-09-4
Record name 4-aminocinnoline-3-carbonitrile
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